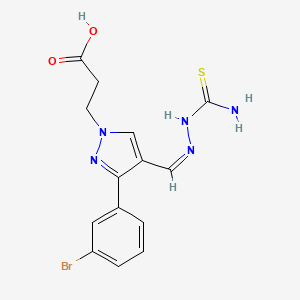

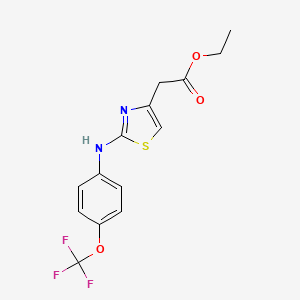

![molecular formula C21H20N2O4S B2600664 N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide CAS No. 868965-80-4](/img/structure/B2600664.png)

N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiophene group and a methylcarbamoyl group. The thiophene group is a five-membered ring containing four carbon atoms and a sulfur atom . The methylcarbamoyl group is a functional group consisting of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen bonded to hydrogen atoms and/or groups) .Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including SR-01000016252, have been reported to show high antimicrobial activity against various microbial infections . The structural features of thiophene allow for the synthesis of compounds that can be highly effective against resistant strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents.

Anti-inflammatory Properties

Compounds containing the thiophene nucleus have been identified as having potent anti-inflammatory effects . This makes SR-01000016252 a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Thiophene derivatives are known to exhibit anticancer properties . SR-01000016252 could be explored for its potential use in cancer therapy, particularly in designing drugs that target specific pathways involved in cancer cell proliferation and survival.

Antifungal Applications

The structure of SR-01000016252 suggests that it may have applications in treating fungal infections. The presence of the thiophene ring has been associated with increased fungicidal activity, which could lead to the development of new antifungal drugs .

Kinase Inhibition

Thiophene derivatives have been studied for their ability to inhibit kinases, which are enzymes that play a crucial role in signaling pathways within cells . SR-01000016252 could be used to create kinase inhibitors that have therapeutic applications in diseases where kinase activity is dysregulated, such as certain types of cancer.

Material Science

Beyond medicinal chemistry, thiophene derivatives are utilized in material science due to their conductive properties. SR-01000016252 could contribute to the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Neurological Disorders

Some thiophene derivatives have shown promise in treating neurological disorders due to their psychoactive properties. SR-01000016252 might be investigated for its potential effects on the central nervous system, which could lead to new treatments for disorders such as anxiety and depression .

Cardiovascular Therapeutics

Thiophene compounds have also been associated with cardiovascular benefits, such as antihypertensive and anti-atherosclerotic effects . SR-01000016252 could be part of research efforts aimed at developing new cardiovascular drugs that help manage blood pressure and prevent atherosclerosis.

properties

IUPAC Name |

N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-22-20(26)18-13-8-3-2-4-10-17(13)28-21(18)23-19(25)16-11-14(24)12-7-5-6-9-15(12)27-16/h5-7,9,11H,2-4,8,10H2,1H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRQMLOUGZHOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)

![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)

![N-(3-chlorophenyl)-2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamide](/img/structure/B2600588.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2600589.png)

![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2600604.png)